3-Ethylbenzothiazolium Bromide

Vue d'ensemble

Description

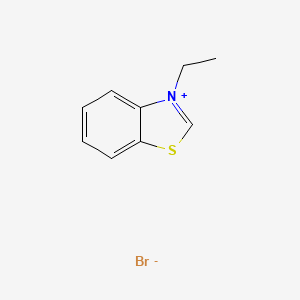

3-Ethylbenzothiazolium Bromide is a chemical compound with the molecular formula C9H10BrNS and a molecular weight of 244.15 . It appears as a white to almost white powder or crystal .

Synthesis Analysis

3-Ethylbenzothiazolium Bromide has been used as an efficient catalyst for the benzoin condensation . The catalyst was synthesized by the reaction of activated polyethylene glycol 10,000 (PEG-10000) with 4-methyl-5-thiazoleethanol (sulfurol). The reaction mixture undergoes a temperature-assisted phase transition and the catalyst is separated by simple filtration .Molecular Structure Analysis

The molecular structure of 3-Ethylbenzothiazolium Bromide consists of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .Chemical Reactions Analysis

3-Ethylbenzothiazolium Bromide has been known to catalyze the benzoin reaction . This reaction involves the union of two molecules of aromatic aldehydes to afford α-hydroxy ketones .Physical And Chemical Properties Analysis

3-Ethylbenzothiazolium Bromide is a solid at 20 degrees Celsius .Applications De Recherche Scientifique

- Recycling: After the reaction course, the catalyst can be recycled and reused without any apparent loss of activity. Results Summary: The synthesized benzoins and acyloins have been characterized based on melting point and ^1H-NMR spectral studies, indicating the catalyst’s effectiveness in promoting the benzoin condensation .

- Phase Transition: A temperature-assisted phase transition facilitates the separation of the catalyst from the reaction mixture. Results Summary: The use of 3-Ethylbenzothiazolium Bromide as a catalyst has shown to be cost-effective and eco-friendly due to its reusability and the high yields of the desired products .

- Reaction Optimization: Conditions such as temperature and solvent are optimized to maximize efficiency. Results Summary: The pegylation process using this compound has been successful, leading to improved properties of the target molecules .

- Spectroscopic Analysis: Techniques such as NMR are used to analyze the compound. Results Summary: The compound’s structure has been elucidated using spectroscopic methods, providing valuable information for further applications .

- Chemical Reactions: It is used in reactions where it can act as a catalyst or a reactant. Results Summary: The use of 3-Ethylbenzothiazolium Bromide as a reagent has facilitated various chemical transformations, proving its versatility in research applications .

- Property Analysis: The resulting materials are analyzed for their properties. Results Summary: The incorporation of 3-Ethylbenzothiazolium Bromide in material synthesis has led to the development of materials with desired properties .

- Analytical Techniques: Techniques such as mass spectrometry are employed to analyze the labeled proteins. Results Summary: The use of 3-Ethylbenzothiazolium Bromide in proteomics has provided insights into protein dynamics and functions .

- Optimization of Reaction Conditions: Parameters like temperature, pH, and solvent systems are optimized for the best yield. Results Summary: The application of this compound in pharmaceutical research has led to the development of new drug candidates .

- Techniques Employed: Methods like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used. Results Summary: The compound aids in the accurate characterization of new materials, contributing to the development of advanced materials .

- Laboratory Experiments: Students use it in controlled experiments to learn about reaction mechanisms. Results Summary: Its use in educational settings has enhanced the understanding of chemical processes among students .

- Degradation Analysis: Techniques like chromatography are used to analyze the degradation pathways. Results Summary: The studies provide valuable data on the environmental safety and degradation patterns of the compound .

- Characterization: The synthesized nanoparticles are characterized using techniques like TEM and AFM. Results Summary: The application in nanotechnology has led to the creation of nanoparticles with potential uses in various fields .

- Quantitative Analysis: It aids in the real-time quantification of DNA during the amplification process. Results Summary: The use of 3-Ethylbenzothiazolium Bromide in PCR has led to more accurate and sensitive DNA quantification .

- Delivery Efficiency: Its impact on the efficiency of gene delivery is assessed. Results Summary: Research indicates potential for 3-Ethylbenzothiazolium Bromide to improve gene therapy techniques .

- Transfection: The compound may enhance the efficiency of transfection, the process of introducing foreign DNA into cells. Results Summary: Studies show that 3-Ethylbenzothiazolium Bromide can be beneficial in cell biology research, particularly in transfection protocols .

- Analytical Standard: The compound serves as a reference for calibrating the mass spectrometer. Results Summary: The application of 3-Ethylbenzothiazolium Bromide in mass spectrometry has improved the accuracy of molecular analyses .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-ethyl-1,3-benzothiazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWYYTURPBHPFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC2=CC=CC=C21.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954195 | |

| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylbenzothiazolium Bromide | |

CAS RN |

32446-47-2 | |

| Record name | Benzothiazolium, 3-ethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

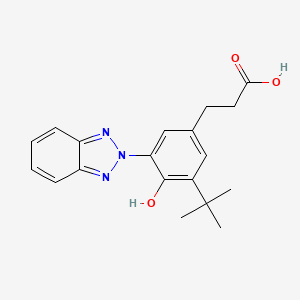

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)